

A Technical Guide to the Solubility of Iron Tartrate in Various Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eisenttartrat

Cat. No.: B12056577

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron tartrate, existing as both iron(II) (ferrous) tartrate and iron(III) (ferric) tartrate, is an organometallic compound with significant applications in pharmaceuticals, nutritional supplements, and as a component in chemical synthesis. The therapeutic efficacy and formulation of iron-containing compounds are intrinsically linked to their solubility, which governs bioavailability and delivery. However, the solubility of iron tartrate is complex, influenced by its oxidation state (Fe^{2+} vs. Fe^{3+}), pH, temperature, and the presence of other coordinating ligands, often leading to the formation of various complex species.^{[1][2]} Iron(III), in particular, is known to be sparsely soluble in aqueous solutions under neutral or acidic conditions due to its propensity for hydrolysis and precipitation as iron oxides or hydroxides.^{[3][4]}

This technical guide provides a consolidated overview of the known solubility characteristics of different forms of iron tartrate. It also presents a detailed, standardized experimental protocol for the systematic determination of iron tartrate solubility, addressing the current scarcity of quantitative data in the scientific literature. The aim is to equip researchers and formulation scientists with the necessary data and methodologies to accurately assess and leverage the solubility properties of iron tartrate in their work.

Solubility Profile of Iron Tartrate

The available quantitative and qualitative data on the solubility of iron tartrate are summarized below. The data highlights a general trend of low solubility for simple iron tartrate salts in water, with indications that solubility can be influenced by temperature and the specific form of the compound.

Form of Iron Tartrate	Solvent	Temperature	Reported Solubility	Citation
Ferric Tartrate 1-hydrate ($\text{Fe}_2(\text{C}_4\text{H}_4\text{O}_6)_3 \cdot \text{H}_2\text{O}$)	Water	20 °C	< 1 g/L	[5]
Basic Ferric Tartrate	Water	Not Specified	0.008 g of Iron / 100 mL	[6]
Ferrous Tartrate	Water (Cold)	Not Specified	Sparingly soluble	[7]
Ferrous Tartrate	Water (Hot)	Not Specified	More soluble than in cold water	[7]

Note: The literature often distinguishes between simple salts, which are generally insoluble, and complex "ferri-compounds" which can be highly soluble but may transform into insoluble basic salts over time or upon drying.[6]

Experimental Methodology for Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental approach is crucial. The following protocol outlines a comprehensive method for determining the solubility of iron tartrate, combining the principles of saturated solution preparation with a precise spectrophotometric method for iron quantification.[8][9]

Part A: Preparation of a Saturated Solution

This phase aims to create a solution in equilibrium with an excess of the solid iron tartrate solute at a controlled temperature.

- Apparatus Setup:

- Place a known volume (e.g., 50 mL) of the desired solvent (e.g., deionized water, ethanol) into a jacketed beaker or flask connected to a temperature-controlled water bath.
- Insert a calibrated thermometer or temperature probe and a magnetic stir bar into the solvent.

- Solute Addition:

- Add an excess amount of the specific iron tartrate salt to the solvent. An excess is confirmed by the presence of undissolved solid material at the bottom of the vessel throughout the experiment.

- Equilibration:

- Seal the vessel to prevent solvent evaporation.
- Stir the mixture at a constant, moderate speed for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature (e.g., $25\text{ }^{\circ}\text{C} \pm 0.1\text{ }^{\circ}\text{C}$) using the water bath.

- Sample Collection:

- Once equilibrium is achieved, turn off the stirrer and allow the undissolved solid to settle for at least 1-2 hours.
- Carefully withdraw a precise aliquot (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette fitted with a filter tip to prevent the transfer of any solid particles.
- Transfer the aliquot into a volumetric flask of appropriate size (e.g., 100 mL) for subsequent analysis.

Part B: Spectrophotometric Determination of Iron Concentration

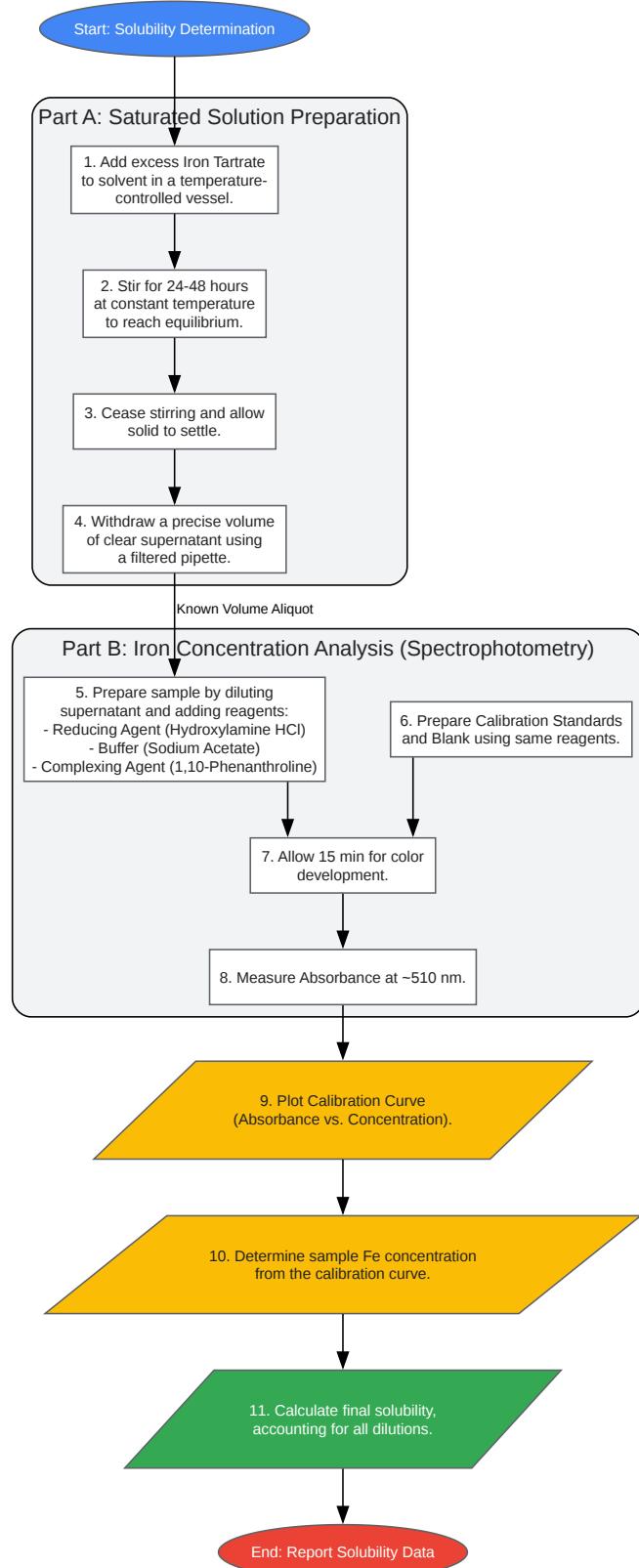
This procedure determines the concentration of dissolved iron in the collected aliquot. The method is based on the formation of a stable, intensely colored complex between iron(II) and 1,10-phenanthroline, which can be quantified using UV-Vis spectrophotometry.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Reagent Preparation:

- Standard Iron Stock Solution (e.g., 100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate $[\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}]$ and dissolve it in a 1000 mL volumetric flask with deionized water containing 5 mL of 6 M sulfuric acid. Dilute to the mark.[\[13\]](#)
- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution acts as a reducing agent to convert any Fe^{3+} to Fe^{2+} .[\[10\]](#)
- Sodium Acetate Buffer Solution: Prepare a buffer to maintain the optimal pH for color development.[\[12\]](#)
- 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water, gently heating if necessary.[\[12\]](#)

- Preparation of Calibration Standards:

- Prepare a series of five standard solutions by transferring precise volumes (e.g., 1.00, 2.00, 4.00, 6.00, 8.00 mL) of the standard iron stock solution into separate 100 mL volumetric flasks.
- To each flask, and to a blank flask containing only deionized water, add the following reagents in order: 10 mL of sodium acetate buffer, 2 mL of hydroxylamine hydrochloride solution, and 5 mL of 1,10-phenanthroline solution.[\[12\]](#)
- Allow the solutions to stand for at least 10-15 minutes for full color development.[\[10\]](#)
- Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.


- Preparation of the Iron Tartrate Sample:

- Take the volumetric flask containing the aliquot from Part A and dilute it to the mark with deionized water. This creates a primary dilution.
- Transfer a suitable volume of this primary dilution into a new 100 mL volumetric flask. The volume should be chosen so that the final absorbance falls within the range of the calibration curve.
- Treat this sample identically to the standards: add the buffer, hydroxylamine hydrochloride, and 1,10-phenanthroline solutions, allow for color development, and dilute to the mark.

- Measurement and Analysis:
 - Set the spectrophotometer to the wavelength of maximum absorbance (λ_{max}) for the iron(II)-phenanthroline complex, which is approximately 510 nm.[10]
 - Use the prepared blank solution to zero the instrument.
 - Measure the absorbance of each calibration standard and the prepared sample.
 - Plot a calibration curve of absorbance versus iron concentration (mg/L) for the standards.
 - Use the equation of the best-fit line from the calibration curve to determine the iron concentration in the measured sample solution.
- Solubility Calculation:
 - Calculate the original concentration of iron in the saturated solution, accounting for all dilution steps.
 - Convert this concentration into the desired solubility units (e.g., g of iron tartrate per 100 mL of solvent) using the molar mass of iron tartrate.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of iron tartrate.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of iron tartrate.

Conclusion

The solubility of iron tartrate is a critical parameter that remains poorly quantified in existing literature. The provided data indicates that simple ferrous and ferric tartrates exhibit low solubility in water. For drug development and other scientific applications, it is imperative to move beyond qualitative descriptions. The detailed experimental protocol presented herein offers a robust and reliable framework for researchers to systematically measure the solubility of various iron tartrate forms in different solvents. Adherence to such standardized methods will generate high-quality, comparable data, fostering a deeper understanding of this compound's physicochemical properties and enabling more effective formulation and application development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. scienceasia.org [scienceasia.org]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. CXLVIII.—Organic ferric salts - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 7. [Sciencemadness Discussion Board - Ferrous tartarate - Powered by XMB 1.9.11](http://sciencemadness.org) [sciencemadness.org]
- 8. fountainheadpress.com [fountainheadpress.com]
- 9. scribd.com [scribd.com]
- 10. csun.edu [csun.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. flinnsci.com [flinnsci.com]
- 13. asdlib.org [asdlib.org]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Iron Tartrate in Various Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12056577#solubility-of-iron-tartrate-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com